molecular formula C23H33NO5 B11493815 Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate

Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate

Cat. No.: B11493815
M. Wt: 403.5 g/mol
InChI Key: AWPYBLOMOHGCER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and chemical intermediates.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 6-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
  • Propan-2-yl 6-{[2-(3,4-dihydroxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate
  • Propan-2-yl 6-{[2-(3,4-dimethylphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate

Uniqueness

Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate is unique due to the presence of diethoxyphenyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H33NO5

Molecular Weight

403.5 g/mol

IUPAC Name

propan-2-yl 6-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H33NO5/c1-5-27-20-12-11-17(15-21(20)28-6-2)13-14-24-22(25)18-9-7-8-10-19(18)23(26)29-16(3)4/h7-8,11-12,15-16,18-19H,5-6,9-10,13-14H2,1-4H3,(H,24,25)

InChI Key

AWPYBLOMOHGCER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2CC=CCC2C(=O)OC(C)C)OCC

Origin of Product

United States

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